molecular formula C21H22N2O3 B201161 Perakine CAS No. 4382-56-3

Perakine

Cat. No.: B201161
CAS No.: 4382-56-3
M. Wt: 350.4 g/mol
InChI Key: GDXJMOGWONJRHL-AFXVYWMKSA-N
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Description

Perakine is a monoterpenoid indole alkaloid derived from the plant Rauvolfia serpentina, commonly known as Indian snakeroot. This compound is part of the broader class of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is particularly notable for its role in the biosynthesis of other significant alkaloids, such as ajmaline, which is used for its anti-arrhythmic properties.

Scientific Research Applications

Perakine has several scientific research applications across various fields:

Mechanism of Action

Perakine, also known as [(1R,10S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate, is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis . This compound has been studied for its unique biochemical properties and potential therapeutic applications.

Target of Action

The primary target of this compound is the enzyme this compound Reductase (PR), a key enzyme in the biosynthesis of monoterpenoid indole alkaloids in the medicinal plant Rauvolfia serpentina .

Mode of Action

This compound interacts with its target, PR, in an NADPH-dependent manner. PR uses this compound as a natural substrate and reduces the aldehyde group of this compound to a hydroxyl group . The enzyme has a broad substrate spectrum and high heterologous expression in E. coli, exhibiting the basic characteristics of a biocatalyst .

Biochemical Pathways

This compound is involved in the biosynthesis of monoterpenoid indole alkaloids, specifically in a side branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The conversion of this compound to Raucaffrinoline by PR is a key step in this pathway .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. coli suggests that the enzyme could potentially be used to enhance the bioavailability of this compound .

Result of Action

The reduction of the aldehyde group in this compound to a hydroxyl group by PR is a crucial step in the biosynthesis of monoterpenoid indole alkaloids . These alkaloids have various biological activities, including potential anti-cancer properties .

Action Environment

The action of this compound and its interaction with PR can be influenced by various environmental factors. For instance, the chemoselectivity of PR can be engineered through rational design. A mutation at Arg127 can switch the chemoselectivity of PR between C=O and C=C, or lead to non-selectivity towards α,β-unsaturated ketones .

Safety and Hazards

When handling Perakine, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

Future research could focus on further understanding the mechanism of action of Perakine . Additionally, the chemoselectivity of this compound reductase (PR) was engineered through rational design , suggesting potential for developing novel reductases for α,β-unsaturated ketones .

Biochemical Analysis

Biochemical Properties

Perakine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound reductase (PR), which catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . PR displays a broad substrate acceptance, converting 16 out of 28 tested compounds with reducible carbonyl function .

Cellular Effects

It is known that this compound, through its interaction with PR, plays a role in the biosynthesis of alkaloids in plant cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with PR. PR is a member of the aldo-keto reductase (AKR) super family, exhibiting the conserved catalytic tetrad Asp52, Tyr57, Lys84, His126 . The interaction between this compound and PR is crucial for the biosynthesis of certain alkaloids .

Temporal Effects in Laboratory Settings

It is known that PR, the enzyme that interacts with this compound, has a broad substrate acceptance, indicating that the effects of this compound may vary depending on the presence of other substrates .

Metabolic Pathways

This compound is involved in the biosynthesis of the alkaloid ajmaline, a process that involves a 10-step pathway . PR, the enzyme that interacts with this compound, plays a role in a side-branch of this pathway .

Transport and Distribution

Given its role in alkaloid biosynthesis, it is likely that it is transported to sites where these biosynthetic processes occur .

Subcellular Localization

Given its role in alkaloid biosynthesis, it is likely that it is localized to sites where these biosynthetic processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perakine can be synthesized through a series of enzymatic reactions involving this compound reductase. This enzyme catalyzes an NADPH-dependent reduction step in the biosynthetic pathway of ajmaline. The enzyme was cloned from cell suspension cultures of Rauvolfia serpentina and expressed in Escherichia coli . The synthetic route involves the reduction of a carbonyl group in the precursor molecule to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Rauvolfia serpentina plants, followed by extraction and purification of the compound. The process includes cell culture techniques to enhance the yield of this compound and related alkaloids. Advances in biotechnological methods, such as genetic engineering of the plant cells, have improved the efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: Perakine undergoes several types of chemical reactions, including:

    Reduction: Catalyzed by this compound reductase, converting carbonyl groups to hydroxyl groups.

    Oxidation: Involves the transformation of hydroxyl groups back to carbonyl groups under specific conditions.

    Substitution: Reactions where functional groups in this compound are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Reduction: NADPH as a cofactor in the presence of this compound reductase.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further processed to yield other alkaloids like ajmaline .

Comparison with Similar Compounds

Perakine is unique among monoterpenoid indole alkaloids due to its specific role in the biosynthesis of ajmaline. Similar compounds include:

    Ajmaline: An anti-arrhythmic alkaloid derived from the same biosynthetic pathway as this compound.

    Reserpine: Another alkaloid from Rauvolfia serpentina, known for its antihypertensive properties.

    Yohimbine: An alkaloid with stimulant and aphrodisiac effects, also derived from monoterpenoid indole alkaloid pathways.

This compound’s uniqueness lies in its specific enzymatic reduction step, which distinguishes it from other alkaloids in the same family .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Perakine involves the condensation of two molecules of 2-methoxy-4-prop-2-enylphenol followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "2-methoxy-4-prop-2-enylphenol", "Oxidizing agent", "Cyclization agent" ], "Reaction": [ "Step 1: Two molecules of 2-methoxy-4-prop-2-enylphenol are condensed using a suitable condensing agent such as acetic anhydride or sulfuric acid.", "Step 2: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form a quinone intermediate.", "Step 3: The quinone intermediate undergoes cyclization using a suitable cyclization agent such as trifluoroacetic acid or boron trifluoride etherate to form the final product, Perakine." ] }

CAS No.

4382-56-3

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,10S,12R,13R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18-,20+,21+/m0/s1

InChI Key

GDXJMOGWONJRHL-AFXVYWMKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4[C@H]2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O

SMILES

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O

Canonical SMILES

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Perakine and where is it found?

A1: this compound is a monoterpenoid indole alkaloid primarily found in the Rauvolfia plant genus, known for their medicinal properties. [, , ]

Q2: Can you describe the biosynthesis of this compound?

A2: this compound is synthesized from the alkaloid vomilenine through an isomerization reaction. This reaction is catalyzed by the enzyme vinorine hydroxylase, a cytochrome P450 enzyme with the unusual ability to perform both oxidative and non-oxidative reactions. []

Q3: What is the role of this compound Reductase (PR) in the biosynthetic pathway?

A3: this compound reductase (PR), an aldo-keto reductase, catalyzes the NADPH-dependent reduction of this compound to raucaffrinoline. [, , ] This enzyme exhibits a unique α8/β6 barrel structure not observed in other aldo-keto reductases. []

Q4: How does NADPH binding influence PR activity?

A4: Upon NADPH binding, PR undergoes significant conformational changes. These changes include the formation of two additional β-strands and an α-helix at the C-terminus, along with a movement of up to 24 Å. This creates a larger substrate-binding pocket, enhancing enzyme activity and resulting in cooperative kinetics. []

Q5: Can the chemoselectivity of PR be altered?

A5: Yes, research has shown that mutating Arg127 in the PR enzyme can switch its chemoselectivity towards α,β-unsaturated ketones. This allows for the selective production of either allylic alcohols or saturated ketones. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C21H22N2O3 and a molecular weight of 350.4 g/mol. []

Q7: Has the NMR spectrum of this compound been reported?

A7: Yes, both 1H and 13C NMR spectroscopic data for this compound, including its PFT 13C{1H}-NMR spectrum, have been studied and correlated with related compounds. []

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